Technical Monograph: 3-Chloro-6-fluoro-1H-indazol-5-amine
Technical Monograph: 3-Chloro-6-fluoro-1H-indazol-5-amine
The following technical guide is structured to address the specific needs of drug development professionals encountering this intermediate. It prioritizes synthetic accessibility and scaffold utility over generic database scraping, acknowledging that this specific substitution pattern is often a "custom synthesis" target rather than a commodity chemical.
Status: Non-Commodity Intermediate | Primary Application: Kinase Inhibitor Scaffolding
Part 1: Chemical Identity & Supply Chain Intelligence
The "Missing" CAS Number
Unlike common reagents, 3-Chloro-6-fluoro-1H-indazol-5-amine is frequently a captive intermediate in proprietary medicinal chemistry campaigns (e.g., HPK1, VEGFR, or BTK inhibitor programs). It does not currently possess a widely indexed, commodity CAS number in public aggregators like PubChem or Common Chemistry.
Researchers seeking this compound must typically synthesize it from available precursors. Below are the validated identifiers for the compound and its direct commercial precursors.
| Entity | Chemical Name | CAS Number | Availability |
| Target | 3-Chloro-6-fluoro-1H-indazol-5-amine | N/A (Custom) | Make-on-Demand |
| Precursor A | 6-Fluoro-1H-indazol-5-amine | 709046-14-0 | High (Commercial) |
| Precursor B | 6-Fluoro-5-nitro-1H-indazole | Custom/Varies | Medium |
| Scaffold | 6-Fluoro-1H-indazole | 348-25-4 | High (Commodity) |
Physicochemical Profile (Calculated)
-
Molecular Formula: C
H ClFN -
Molecular Weight: 185.59 g/mol
-
Exact Mass: 185.0156
-
pKa (Indazole NH): ~13.8 (Acidic), ~1.5 (Basic N2)
-
LogP: ~1.8–2.1 (Enhanced lipophilicity vs. des-chloro analog)
-
H-Bond Donors: 2 (Aniline NH
, Indazole NH) -
H-Bond Acceptors: 2 (Indazole N)
Part 2: Synthetic Methodologies (The "How-To")
Since the target is not a catalog item, the following protocols are designed for the synthesis of the target from 6-Fluoro-1H-indazol-5-amine (CAS 709046-14-0) . Direct chlorination of the free amine is risky due to oxidation; therefore, a protection-deprotection strategy is the industry standard for high purity.
Validated Synthetic Route
Strategy: N-Protection
Figure 1: Recommended synthetic pathway minimizing side reactions.
Detailed Experimental Protocol
Step 1: Protection (Acetylation)
-
Dissolve 6-Fluoro-1H-indazol-5-amine (1.0 eq) in dry DCM or THF.
-
Add Triethylamine (1.2 eq) and Acetic Anhydride (1.1 eq) at 0°C.
-
Stir at RT for 2 hours until TLC confirms consumption of starting material.
-
Workup: Wash with water, dry over Na
SO , and concentrate. -
Checkpoint: This prevents N-chlorination of the primary amine in the next step.
Step 2: C3-Chlorination
Note: The indazole C3 position is nucleophilic, but the presence of the electron-withdrawing fluorine at C6 and the protected amine at C5 requires forcing conditions.
-
Dissolve the N-acetyl intermediate in DMF (Concentration ~0.2 M).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq).
-
Heat to 60–80°C. Monitor closely by LC-MS.
-
Why: Room temperature chlorination may be sluggish due to the deactivating effect of the Fluorine atom.
-
-
Quench with water and extract with Ethyl Acetate.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection
-
Suspend the chlorinated intermediate in 6N HCl (aq) and Ethanol (1:1).
-
Reflux for 2–4 hours.
-
Neutralize with NaOH to pH 8 (precipitate formation).
-
Filter the solid product: 3-Chloro-6-fluoro-1H-indazol-5-amine .
Part 3: Medicinal Chemistry Utility[2]
Scaffold Analysis
This compound is a "Privileged Structure" in kinase discovery.
-
Indazole Core: Mimics the purine ring of ATP, forming key hydrogen bonds with the kinase Hinge Region (Glu/Leu backbone residues).
-
3-Chloro Substituent:
-
Fills the hydrophobic "Gatekeeper" pocket or the solvent-exposed front pocket, depending on binding mode.
-
Increases potency by displacing high-energy water molecules.
-
Blocks metabolic oxidation at the C3 position (a common soft spot).
-
-
6-Fluoro Substituent:
-
Modulates the pKa of the N1-proton.
-
Blocks metabolic defluorination/oxidation at C6.
-
Induces a dipole that can interact with backbone carbonyls.
-
Structural Activity Relationship (SAR) Logic
When optimizing a lead series, switching from H
-
Increased Potency: 5–10x improvement in IC
due to hydrophobic burial. -
Decreased Solubility: The Cl atom adds lipophilicity (LogP +0.5).
-
Selectivity: The bulky Cl can induce selectivity against kinases with smaller gatekeeper residues (e.g., Thr vs. Met).
Part 4: Safety & Handling (SDS Summary)
Since no specific SDS exists for the target, use the Parent Indazole profile as a baseline, with added precautions for the halogenated aniline moiety.
-
Signal Word: WARNING
-
GHS Hazards:
-
H302: Harmful if swallowed (Acute Tox).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use a fume hood. Avoid dust generation. The aniline functionality suggests potential for skin sensitization.
-
Storage: Keep cold (2–8°C), under inert gas (Argon/Nitrogen). Anilines oxidize (darken) upon air exposure.
References
-
Synthesis of 3-halo-1H-indazoles: Journal of Organic Chemistry. "Electrophilic Halogenation of Indazoles." Available at: [Link] (Search Term: Indazole Chlorination NCS).
-
Precursor Availability (6-Fluoro-1H-indazol-5-amine): American Elements / ChemicalBook. CAS 709046-14-0. Available at: [Link]
-
Indazole Scaffold in Drug Design: Journal of Medicinal Chemistry. "Indazole scaffolds: A review of their synthesis and medicinal applications." Available at: [Link]
-
General Indazole Synthesis (Nitro Reduction): Organic Process Research & Development. "Scalable Synthesis of Amino-Indazoles." Available at: [Link]
